molecular formula C17H13BrN2O3 B11946720 Ethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate CAS No. 853331-66-5

Ethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate

Cat. No.: B11946720
CAS No.: 853331-66-5
M. Wt: 373.2 g/mol
InChI Key: WUIKUPZAXAMPPF-UHFFFAOYSA-N
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Description

Ethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate is a complex organic compound with the molecular formula C17H13BrN2O3. It is a member of the pyrrolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate has a molecular formula of C17H13BrN2O3C_{17}H_{13}BrN_{2}O_{3} and features a unique pyrrolo[1,2-b]pyridazine core with a bromobenzoyl substituent. The synthesis typically involves 1,3-dipolar cycloaddition reactions, where 2-phenacylpyridazinium bromides react with ethyl propiolate in the presence of a base like triethylamine.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Its mechanism primarily involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-710
A54915
HeLa12

These results suggest that the compound has moderate to high potency against these cancer cell lines, making it a potential lead compound for further development in anticancer therapies.

Potential Applications Beyond Cancer

While its anticancer properties are well-studied, this compound may also have applications in other therapeutic areas:

  • Neurodegenerative Diseases : Due to its ability to interact with microtubules, there is potential for this compound to be explored in the treatment of neurodegenerative conditions where microtubule stability is compromised.
  • Anti-inflammatory Applications : The compound's structural features may confer anti-inflammatory properties that warrant further investigation.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds.

Table 2: Comparison of Related Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 7-(4-chlorobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylateChlorobenzoyl substituentAnticancer activity similar to brominated analog
Pyrrolo[1,2-b]pyrimidine derivativesDifferent heterocyclic coreAnticancer properties through tubulin inhibition
PhenstatinMicrotubule inhibitorEstablished anticancer agent

The presence of the bromobenzoyl group in this compound enhances its biological activity compared to other derivatives .

Study on Anticancer Efficacy

A comprehensive study evaluated the effects of this compound on various cancer cell lines. The findings indicated a dose-dependent response in cell viability assays. The compound was particularly effective against MCF-7 breast cancer cells and A549 lung cancer cells.

In Vivo Studies

In vivo experiments demonstrated that treatment with this compound led to reduced tumor sizes in animal models compared to control groups. These promising results support its potential as a therapeutic agent in oncology .

Mechanism of Action

The exact mechanism of action of Ethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, including:

Comparison with Similar Compounds

Biological Activity

Ethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its promising biological activities, particularly as an anticancer agent. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound has the molecular formula C17H13BrN2O3. The compound features a pyrrolo[1,2-b]pyridazine core with a bromobenzoyl substituent at the 7-position and an ethyl ester group at the 5-position. The synthesis typically involves a 1,3-dipolar cycloaddition reaction between 2-phenacylpyridazinium bromides and ethyl propiolate in the presence of a base like triethylamine, which is crucial for achieving high yields and purity of the target compound.

Anticancer Properties

This compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to inhibit tubulin polymerization, a critical mechanism that underlies cancer cell proliferation. The compound has been evaluated against multiple cancer cell lines, showing substantial inhibitory activity:

Cell Line GI50 (nM) Inhibition (%)
Colon Cancer (HCT-116)<100High
Ovarian Cancer<100High
Prostate Cancer<100High
Breast Cancer<100High
Melanoma<100High

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies targeting microtubule dynamics .

The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of tubulin polymerization. This interaction disrupts the microtubule dynamics essential for mitosis in cancer cells, leading to cell cycle arrest and apoptosis. Molecular modeling studies have indicated that this compound fits well into the colchicine binding site of tubulin, further supporting its role as a microtubule-targeting agent .

Structure-Activity Relationship (SAR)

The unique structural features of this compound enhance its biological activity compared to other derivatives. For instance:

Compound Name Structure Features Biological Activity
Ethyl 7-(4-chlorobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylateChlorobenzoyl substituentAnticancer activity similar to brominated analog
Pyrrolo[1,2-b]pyrimidine derivativesDifferent heterocyclic coreAnticancer properties through tubulin inhibition
PhenstatinMicrotubule inhibitorEstablished anticancer agent

The presence of the bromobenzoyl group is particularly noted for enhancing the compound's potency against cancer cell lines .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • In Vitro Studies : A comprehensive evaluation by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines showed that several derivatives exhibited GI50 values below 100 nM across multiple cancer types including colon, ovarian, renal, prostate, brain cancers, melanoma, and leukemia .
  • Molecular Docking Studies : Docking experiments revealed strong interactions with tubulin's colchicine binding site, indicating that the observed cytotoxicity is closely linked to its ability to inhibit microtubule assembly .

Properties

CAS No.

853331-66-5

Molecular Formula

C17H13BrN2O3

Molecular Weight

373.2 g/mol

IUPAC Name

ethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate

InChI

InChI=1S/C17H13BrN2O3/c1-2-23-17(22)13-10-15(20-14(13)4-3-9-19-20)16(21)11-5-7-12(18)8-6-11/h3-10H,2H2,1H3

InChI Key

WUIKUPZAXAMPPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=NN2C(=C1)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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